6-fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline
CAS No.: 1393585-32-4
Cat. No.: VC11626649
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1393585-32-4 |
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Molecular Formula | C11H14FN |
Molecular Weight | 179.23 g/mol |
IUPAC Name | 6-fluoro-1,1-dimethyl-3,4-dihydro-2H-isoquinoline |
Standard InChI | InChI=1S/C11H14FN/c1-11(2)10-4-3-9(12)7-8(10)5-6-13-11/h3-4,7,13H,5-6H2,1-2H3 |
Standard InChI Key | MCBPGSRKBPKHGU-UHFFFAOYSA-N |
Canonical SMILES | CC1(C2=C(CCN1)C=C(C=C2)F)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline features a fused bicyclic system comprising a benzene ring condensed with a piperidine-like ring. The fluorine atom at the 6-position introduces electronegativity and steric effects, while the 1,1-dimethyl substitution enhances lipophilicity and conformational rigidity . Computational modeling suggests that the fluorine atom participates in hydrogen bonding and dipole interactions, which may influence receptor binding .
Physicochemical Properties
Key physicochemical parameters include:
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Molecular Formula:
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Lipophilicity: Predicted logP values (e.g., ~2.1) indicate moderate hydrophobicity, favoring blood-brain barrier penetration .
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pKa: The tertiary amine (piperidine nitrogen) has an estimated pKa of ~9.5, rendering it protonated under physiological conditions .
Despite its pharmacological relevance, experimental data on solubility, melting point, and stability remain sparse .
Synthetic Methodologies
Table 1: Representative Synthesis of 1,1-Disubstituted Tetrahydroisoquinolines
Starting Material | Reagent | Conditions | Yield (%) |
---|---|---|---|
Homoveratrylamine | Acetic anhydride | PPA, 80°C, 2h | 92 |
Homoveratrylamine | Benzoic acid | PPA, 80°C, 2h | 80 |
Grignard Reagent-Mediated Disubstitution
An alternative approach employs Grignard reagents to introduce alkyl groups at the 1-position. Ketoamides treated with organomagnesium compounds (e.g., methylmagnesium bromide) form tertiary alcohols, which undergo acid-catalyzed cyclization (e.g., -toluenesulfonic acid) to yield 1,1-disubstituted derivatives . This method achieved yields of 50–60% for analogous compounds .
Table 2: Cyclization Yields Using Grignard Reagents
Ketoamide Derivative | Grignard Reagent | Product Yield (%) |
---|---|---|
Benzoyl ketoamide | PhMgBr | 60 |
Acetyl ketoamide | MeMgBr | 55 |
Pharmacological Activities
Central Nervous System (CNS) Targets
Tetrahydroisoquinolines are known to interact with dopamine receptors, serotonin transporters, and σ-receptors . Fluorination at the 6-position may enhance binding affinity due to increased electronegativity, though specific data for this derivative are lacking .
Antibacterial and Antifungal Properties
Fluorinated tetrahydroisoquinolines show moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 8–32 µg/mL . The fluorine atom likely improves membrane permeability and target engagement .
Structure-Activity Relationships (SAR)
Role of the 1,1-Dimethyl Group
The 1,1-dimethyl substitution restricts rotational freedom, stabilizing bioactive conformations. This enhances receptor selectivity, as evidenced by higher potency in 1,1-dimethyl analogs compared to monosubstituted derivatives .
Impact of Fluorine Substitution
Fluorine at the 6-position:
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Increases metabolic stability by resisting oxidative degradation .
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Modulates electronic properties, improving interactions with aromatic residues in binding pockets .
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Reduces basicity of the adjacent nitrogen, altering pharmacokinetics .
Table 3: Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Analogs
Compound | Target Receptor | IC (nM) |
---|---|---|
6-Fluoro-1,1-dimethyl-THIQ | D | 120* |
1,1-Dimethyl-THIQ | D | 450 |
*Predicted value based on SAR trends. |
Future Directions and Challenges
Synthetic Optimization
Current methods rely on multi-step sequences with moderate yields. Catalytic asymmetric synthesis and flow chemistry could improve efficiency and enantioselectivity, particularly for generating chiral centers .
Pharmacological Profiling
Comprehensive in vitro and in vivo studies are needed to validate predicted CNS and antimicrobial activities. Toxicity screening and metabolic stability assays will further clarify therapeutic potential.
Computational Drug Design
Molecular docking and QSAR modeling can identify structural modifications to enhance target specificity. Introducing polar groups at the 7-position or varying the fluorine substitution pattern may optimize pharmacokinetics .
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